6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde

Description

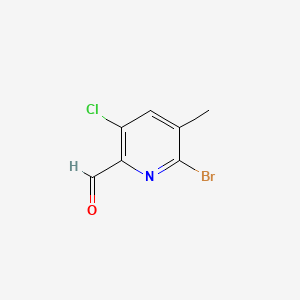

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde (C8H6BrClNO; molecular weight: 264.5 g/mol) is a halogenated pyridine derivative featuring bromo, chloro, methyl, and aldehyde substituents. The compound’s structure positions the bromine at C6, chlorine at C3, methyl at C5, and the aldehyde group at C2 of the pyridine ring. This substitution pattern creates a unique electronic and steric profile, influencing its reactivity and physicochemical properties. The aldehyde group enables participation in condensation reactions (e.g., Schiff base formation), while the halogen atoms enhance its utility as an intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C7H5BrClNO |

|---|---|

Molecular Weight |

234.48 g/mol |

IUPAC Name |

6-bromo-3-chloro-5-methylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H5BrClNO/c1-4-2-5(9)6(3-11)10-7(4)8/h2-3H,1H3 |

InChI Key |

NQQLLGNXPDAVFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1Br)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde typically involves the halogenation of a methylpyridine derivative. One common method includes the bromination and chlorination of 2-methylpyridine, followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

Oxidation: 6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid

Reduction: 6-Bromo-3-chloro-5-methylpyridine-2-methanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: In the development of bioactive molecules and potential drug candidates.

Medicine: As a building block in the synthesis of pharmaceuticals with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde depends on its specific applicationThe presence of halogen atoms and the aldehyde group enhances its reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, or absence of functional groups:

- 3-Bromo-2-chloro-6-methylpyridine (C6H5BrClN; F.W. 206.47): Lacks the aldehyde group, reducing polarity and reactivity. Its lower molecular weight correlates with a melting point (mp) of 30–35°C and boiling point (bp) of 38°C .

- 6-Bromo-3-pyridinecarboxaldehyde (C6H4BrNO; F.W. 185.01): Missing chloro and methyl groups, resulting in reduced steric hindrance and lower molecular weight. The aldehyde group retains synthetic versatility but with fewer substituents for targeted reactivity .

Physicochemical Properties

Key differences in physical properties are summarized below:

Notes:

- The target compound’s additional chloro and methyl groups increase molecular weight by ~58.5 g/mol compared to 6-bromo-3-pyridinecarboxaldehyde, likely elevating its melting/boiling points due to enhanced van der Waals interactions.

- The aldehyde group in the target compound distinguishes it from non-aldehyde analogs like 3-bromo-2-chloro-6-methylpyridine, enabling nucleophilic addition reactions.

Research Findings and Challenges

- Synthetic Challenges : The simultaneous presence of electron-withdrawing (Br, Cl, CHO) and electron-donating (CH3) groups complicates regioselective functionalization.

- Structural Analysis : Crystallographic data for similar compounds (e.g., 3-bromo-2-chloro-6-methylpyridine) are often resolved using software like SHELX , though experimental data for the target compound remain scarce.

- Data Gaps : Melting/boiling points and solubility parameters for the target compound are unrecorded in available literature, necessitating further experimental characterization .

Biological Activity

6-Bromo-3-chloro-5-methylpyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_4BrClN, with a molecular weight of approximately 221.46 g/mol. The presence of halogen atoms (bromine and chlorine) in its structure is significant as they often enhance biological activity through various mechanisms.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | |

| Staphylococcus aureus | 0.0048 mg/mL | |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against Gram-positive bacteria and certain fungi.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes in microbial metabolism.

- Membrane Disruption : Its hydrophobic nature could disrupt microbial cell membranes, leading to cell lysis.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, affecting replication and transcription processes.

Study on Antibacterial Activity

A research study conducted by evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The study utilized a series of in vitro tests to determine the MIC values against several pathogenic strains. The results indicated that the compound was particularly effective against E. coli and S. aureus, suggesting its potential for development into a therapeutic agent for treating bacterial infections.

Study on Antifungal Activity

Another study highlighted the antifungal properties of the compound against Candida albicans. The results demonstrated that the compound could inhibit fungal growth at low concentrations, making it a candidate for further exploration in antifungal drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.